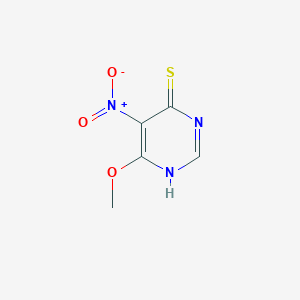

6-methoxy-5-nitro-1H-pyrimidine-4-thione

Descripción general

Descripción

6-Methoxy-5-nitro-1H-pyrimidine-4-thione is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, nitro, and thione groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-5-nitro-1H-pyrimidine-4-thione typically involves the nitration of 6-methoxy-1H-pyrimidine-4-thione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyrimidine derivatives. The process includes steps such as methylation, nitration, and thionation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.

Substitution: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Sulfoxides or sulfones: from the oxidation of the thione group.

Substituted pyrimidines: from nucleophilic substitution of the methoxy group.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrimidine, including 6-methoxy-5-nitro-1H-pyrimidine-4-thione, exhibit significant antibacterial and antifungal properties. For instance, research indicates that certain substituted pyrimidine-thiones possess effective activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Mechanisms of Action

The mechanisms underlying the antimicrobial effects of pyrimidine derivatives often involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes, thereby disrupting their function .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Various methods have been reported, including the reaction of appropriate nitro-substituted compounds with thioketones or thioamides under controlled conditions .

Derivatives and Modifications

Modifications of the pyrimidine ring can enhance biological activity. For example, introducing different substituents at the 2 or 6 positions has been shown to improve antimicrobial efficacy . A comprehensive structure-activity relationship (SAR) analysis can guide the design of more potent derivatives.

Therapeutic Applications

Potential Drug Development

Given its biological activities, this compound is being explored as a lead compound in drug development. Its derivatives are being evaluated for potential use as antibacterial agents in treating infections resistant to conventional antibiotics .

Case Studies in Drug Formulation

Recent case studies highlight the effectiveness of pyrimidine derivatives in clinical settings. For instance, a compound derived from this compound was tested against multidrug-resistant strains of bacteria and showed significant inhibition compared to standard treatments .

Data Tables and Comparative Analysis

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antibacterial | 15 | Staphylococcus aureus |

| Derivative A | Antifungal | 20 | Candida albicans |

| Derivative B | Antibacterial | 10 | Escherichia coli |

| Derivative C | Antimicrobial | 25 | Pseudomonas aeruginosa |

Mecanismo De Acción

The biological activity of 6-methoxy-5-nitro-1H-pyrimidine-4-thione and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The thione group can also form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.

Comparación Con Compuestos Similares

- 6-Methoxy-5-nitro-1H-pyrimidine-2-thione

- 6-Methoxy-4-nitro-1H-pyrimidine-5-thione

- 5-Methoxy-6-nitro-1H-pyrimidine-4-thione

Comparison: 6-Methoxy-5-nitro-1H-pyrimidine-4-thione is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Actividad Biológica

6-Methoxy-5-nitro-1H-pyrimidine-4-thione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's structural features contribute to its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound contains a methoxy group, a nitro group, and a thione functional group, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including this compound. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study evaluating the antibacterial efficacy of pyrimidine derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for these strains, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 18 |

| Escherichia coli | 32 | 16 |

| Pseudomonas aeruginosa | 64 | 14 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated that it significantly inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

Research Findings:

A recent investigation reported that the IC50 value of this compound against COX-2 was approximately 0.05 µmol, comparable to that of celecoxib, a well-known anti-inflammatory drug . This suggests that the compound could be developed as a potential therapeutic agent for inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The nitro group may enhance its ability to form reactive intermediates that can interact with microbial targets or modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy and nitro groups can potentially enhance its potency and selectivity. For instance, substituting different functional groups at the nitrogen positions of the pyrimidine ring may lead to derivatives with improved antimicrobial or anti-inflammatory efficacy .

Propiedades

IUPAC Name |

6-methoxy-5-nitro-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c1-11-4-3(8(9)10)5(12)7-2-6-4/h2H,1H3,(H,6,7,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDYUVCRKRVRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=S)N=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398259 | |

| Record name | NSC73512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-33-8 | |

| Record name | 6-Methoxy-5-nitro-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC73512 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.